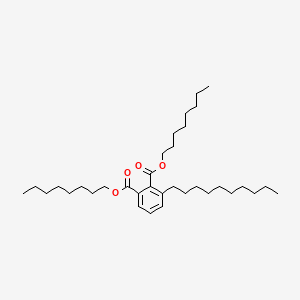
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester is synthesized through the esterification of phthalic anhydride with decanol and octanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . Industrial production methods often employ continuous processes to maximize yield and efficiency.
化学反応の分析
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce phthalic acid and the corresponding alcohols (decanol and octanol).
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common reagents used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its potential health impacts, particularly in relation to its use in medical devices.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester involves its interaction with plastic polymers to increase their flexibility and durability. At the molecular level, it integrates into the polymer matrix, reducing intermolecular forces and allowing the polymer chains to move more freely. This results in enhanced flexibility and reduced brittleness of the plastic material .
類似化合物との比較
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester can be compared with other similar compounds such as:
1,2-Benzenedicarboxylic acid, diundecyl ester: This compound has a similar structure but with longer alkyl chains, resulting in different physical properties and applications.
1,2-Benzenedicarboxylic acid, dibutyl ester:
1,2-Benzenedicarboxylic acid, dioctyl ester:
The uniqueness of this compound lies in its specific balance of flexibility and durability, making it suitable for a wide range of industrial applications.
特性
CAS番号 |
64201-61-2 |
|---|---|
分子式 |
C34H58O4 |
分子量 |
530.8 g/mol |
IUPAC名 |
dioctyl 3-decylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C34H58O4/c1-4-7-10-13-16-17-18-21-25-30-26-24-27-31(33(35)37-28-22-19-14-11-8-5-2)32(30)34(36)38-29-23-20-15-12-9-6-3/h24,26-27H,4-23,25,28-29H2,1-3H3 |
InChIキー |
JUIOJMYTXCXFAG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=C(C(=CC=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


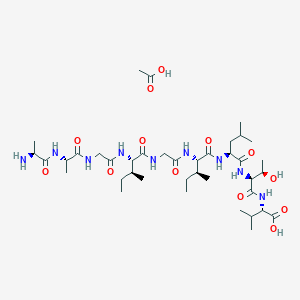

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)


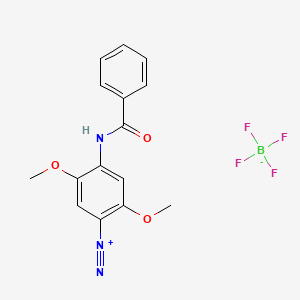
![Diethyl [bis(methylthio)methyl]phosphonate](/img/structure/B13812658.png)
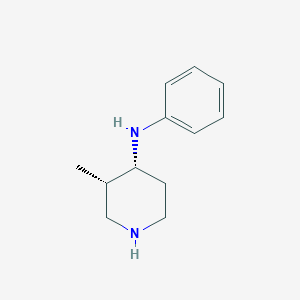


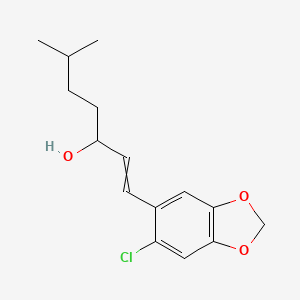
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)

